1-Cyclopropyl-5-methylpyrrolidin-3-one chemical structure and IUPAC name
1-Cyclopropyl-5-methylpyrrolidin-3-one chemical structure and IUPAC name
The following technical guide details the structural, synthetic, and application profile of 1-Cyclopropyl-5-methylpyrrolidin-3-one , a specialized heterocyclic intermediate.
Chemical Identity & Structural Elucidation[1][2][3]
1-Cyclopropyl-5-methylpyrrolidin-3-one is a functionalized nitrogen heterocycle belonging to the pyrrolidinone class. Unlike the more common lactam (pyrrolidin-2-one), this molecule is a 3-pyrrolidinone (or 3-oxopyrrolidine), characterized by a ketone functionality at the C3 position and a chiral center at C5.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 1-Cyclopropyl-5-methylpyrrolidin-3-one |
| CAS Registry Number | Not widely listed; specific derivatives (e.g., carboxylic acids) appear in patents.[1][2][3][4] |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| SMILES | CC1CC(=O)CN1C2CC2 |
| InChIKey | MHLOEXHFYNRNTA-UHFFFAOYSA-N |
| Predicted LogP | ~0.8 (Lipophilic, amenable to CNS penetration in derivatives) |
Structural Visualization
The molecule features a strained cyclopropyl group attached to the pyrrolidine nitrogen. This
Synthetic Methodology: The Dieckmann Protocol
The most robust route to 3-pyrrolidinones is the Dieckmann Cyclization of an appropriate diester precursor. This method is preferred over direct oxidation of pyrrolidines due to regioselectivity issues.
Retrosynthetic Analysis
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Target: 1-Cyclopropyl-5-methylpyrrolidin-3-one.
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Precursor: Ethyl 1-cyclopropyl-5-methyl-4-oxopyrrolidine-3-carboxylate (Beta-keto ester).
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Linear Precursor: N-cyclopropyl-N-(ethoxycarbonylmethyl)-3-aminobutanoate.
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Starting Materials: Cyclopropylamine, Ethyl crotonate, Ethyl bromoacetate.
Step-by-Step Protocol
Phase 1: Michael Addition (Formation of Secondary Amine)
Reaction: Cyclopropylamine + Ethyl Crotonate
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Rationale: Cyclopropylamine is a potent nucleophile. Conjugate addition to the unsaturated ester establishes the C5-methyl stereocenter (racemic) and the nitrogen linkage.
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Protocol:
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Dissolve ethyl crotonate (1.0 eq) in ethanol (0.5 M).
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Add cyclopropylamine (1.2 eq) dropwise at 0°C to prevent polymerization.
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Allow to warm to RT and stir for 12 hours.
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Concentrate in vacuo.[5] The product is usually a clean oil requiring no chromatography.
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Phase 2: N-Alkylation (Formation of Diester)
Reaction: Secondary Amine + Ethyl Bromoacetate
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Rationale: Alkylation of the secondary amine creates the tertiary amine required for cyclization.
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Protocol:
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Dissolve Phase 1 product (1.0 eq) in Acetonitrile.
-
Add
(2.0 eq) as a base scavenger. -
Add ethyl bromoacetate (1.1 eq) dropwise.
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Reflux for 4–6 hours. Monitor by TLC (disappearance of NH).
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Filter salts and concentrate.
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Phase 3: Dieckmann Cyclization
Reaction: Diester + NaOEt
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Rationale: Intramolecular Claisen condensation closes the ring.
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Protocol:
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Prepare a solution of Sodium Ethoxide (1.1 eq) in dry Toluene or Ethanol.
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Add Diester (1.0 eq) slowly at 0°C.
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Stir at RT for 2 hours, then reflux for 1 hour to drive the equilibrium.
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Quench with dilute acetic acid. Extract with EtOAc.[5]
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Phase 4: Decarboxylation
Reaction: Beta-keto ester
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Rationale: Hydrolysis of the ester followed by thermal decarboxylation removes the activating group, leaving the desired ketone.
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Protocol:
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Reflux the beta-keto ester in 6M HCl for 4 hours.
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Neutralize carefully with NaOH to pH 8.
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Extract with DCM. The product is a volatile oil; handle concentration carefully.
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[2][5][9]
Physicochemical Characterization
Stereochemistry
The C5 position is a chiral center. The synthetic route described above yields a racemic mixture (5R/5S).
-
Resolution: If enantiopure material is required, resolution is typically performed after converting the ketone to an amine (via reductive amination with a chiral auxiliary) or by using chiral chromatography on the final ketone.
Spectroscopic Expectations
| Method | Signal Characteristic | Structural Assignment |
| IR | ~1745 cm⁻¹ | C=O stretch (5-membered ring ketone strain). |
| 1H NMR | Cyclopropyl methylene protons. | |
| 1H NMR | 5-Methyl group doublet. | |
| 1H NMR | Ring protons (C2 and C4 methylene, C5 methine). | |
| MS (ESI) | [M+H]⁺ = 140.1 | Protonated molecular ion. |
Applications in Drug Discovery[10]
The 1-Cyclopropyl-5-methylpyrrolidin-3-one scaffold is a high-value intermediate for generating diversity in medicinal chemistry libraries.
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Reductive Amination: The C3 ketone is highly reactive toward amines. Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields 3-aminopyrrolidines . These are privileged structures in:
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Antibiotics: Quinolone side chains (e.g., Moxifloxacin analogs).
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GPCR Ligands: Chemokine receptor antagonists often feature 1,3-disubstituted pyrrolidines.
-
-
Grignard Addition: Addition of aryl Grignards to the ketone yields tertiary alcohols, useful for modifying solubility profiles in lead optimization.
Critical Stability Note
Pyrrolidin-3-ones are less stable than their lactam counterparts (pyrrolidin-2-ones). They are prone to aldol-type self-condensation if stored in basic media. Store as the hydrochloride salt or at -20°C under argon.
References
-
PubChem Compound Summary. "1-cyclopropyl-5-methylpyrrolidin-3-one (CID 71755740)." National Center for Biotechnology Information. Accessed October 2023. Link
- Kuhn, B., et al. "Pyrrolidine Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2016. (General reference for pyrrolidine utility).
- Smith, M. B. "Organic Synthesis." 4th Edition.
-
Enamine Ltd. "Building Blocks: Substituted Pyrrolidines."[6] (Catalog reference for structural analogs). Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylpropanamide | C20H20N4OS2 | CID 70696691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-cyclopropyl-4-(2-pyridin-2-ylpyrrolidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide | C20H21N5O | CID 137641136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. enamine.net [enamine.net]
